molecular formula C20H29ClN2O3 B7118795 N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7118795
M. Wt: 380.9 g/mol
InChI Key: VZHLTZUBHRMJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, an oxane moiety, and a substituted phenyl group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O3/c1-25-17-6-5-15(18(21)14-17)7-10-22-20(24)23-11-8-16(9-12-23)19-4-2-3-13-26-19/h5-6,14,16,19H,2-4,7-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHLTZUBHRMJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCNC(=O)N2CCC(CC2)C3CCCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the substituted phenyl ethylamine: This step involves the reaction of 2-chloro-4-methoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the substituted phenyl ethylamine.

    Formation of the piperidine ring: The substituted phenyl ethylamine is then reacted with a suitable piperidine precursor under conditions that promote cyclization to form the piperidine ring.

    Introduction of the oxane moiety: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the piperidine derivative.

    Formation of the carboxamide group: The final step involves the reaction of the piperidine-oxane intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide
  • N-[2-(4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide
  • N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxylate

Uniqueness

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(oxan-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.